molecular formula C17H16N4O B5368090 2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole

2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole

Cat. No. B5368090
M. Wt: 292.33 g/mol
InChI Key: PSODWMYDEAXOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. This compound belongs to the class of benzimidazole derivatives and has been identified as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. This compound has been found to reduce oxidative stress, decrease the production of pro-inflammatory cytokines, and inhibit the growth of cancer cells. It has also been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations include its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on 2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and optimizing its pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole can be achieved through various methods. One of the commonly used methods is the condensation reaction between o-phenylenediamine and 5-methyl-2-furfural in the presence of an acid catalyst. The product obtained is then reacted with 1,2-dibromoethane to obtain the final compound.

Scientific Research Applications

2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole has been extensively studied for its potential therapeutic applications. Studies have shown that this compound possesses anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. It has also been found to exhibit neuroprotective and antioxidant properties.

properties

IUPAC Name

2-[2-[2-(5-methylfuran-2-yl)imidazol-1-yl]ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-6-7-15(22-12)17-18-9-11-21(17)10-8-16-19-13-4-2-3-5-14(13)20-16/h2-7,9,11H,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSODWMYDEAXOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC=CN2CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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